3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione
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Overview
Description
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chloroethoxy methyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione typically involves the reaction of 2,4(1H,3H)-pyrimidinedione with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the 2-chloroethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 2-chloroethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidinedione ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Fluorination: Diethylaminosulfur trifluoride (DAST) or similar reagents are used for introducing the fluorine atom.
Major Products
Scientific Research Applications
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share similar heterocyclic structures and are known for their diverse biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with significant pharmacological potential.
1,3-Disubstituted Pyrimidine-2,4,6(1H,3H,5H)-trione: Similar in structure but with different substituents, leading to varied chemical and biological properties
Uniqueness
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the 2-chloroethoxy group and the fluorine atom enhances its potential for various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
139593-08-1 |
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Molecular Formula |
C7H8ClFN2O3 |
Molecular Weight |
222.6 g/mol |
IUPAC Name |
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClFN2O3/c8-1-2-14-4-11-6(12)5(9)3-10-7(11)13/h3H,1-2,4H2,(H,10,13) |
InChI Key |
CVBOLRYRLOKWSW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCl)F |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCl)F |
Synonyms |
1-((2-chloroethoxy)methyl)-5-fluorouracil CEM-5-FU |
Origin of Product |
United States |
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